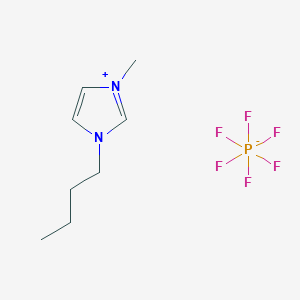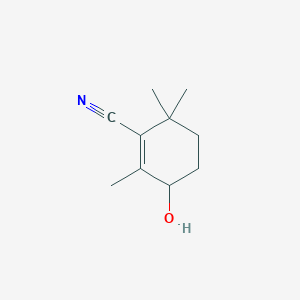
3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by its yellow oil form and is soluble in solvents such as chloroform, dichloromethane, diethyl ether, and ethyl acetate . It has a predicted boiling point of 280.1°C and a density of 1.02 g/cm³ .
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile involves several steps. One common synthetic route starts with the precursor 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde. This compound undergoes oxidation in the presence of meta-chloroperoxybenzoic acid (m-CPBA) to form the desired product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and substitution reagents like thionyl chloride (SOCl2). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It serves as a precursor for the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can modulate enzyme activity and influence cellular processes through its interactions with proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile can be compared with similar compounds such as:
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: A precursor in its synthesis.
4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of hydroxyl and nitrile groups, which confer distinct chemical properties and reactivity .
Eigenschaften
IUPAC Name |
3-hydroxy-2,6,6-trimethylcyclohexene-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-8(6-11)10(2,3)5-4-9(7)12/h9,12H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXGHJVCCYQKMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
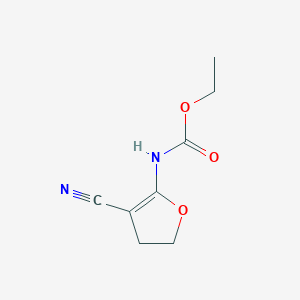

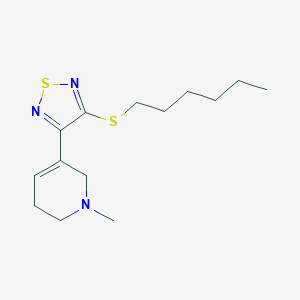
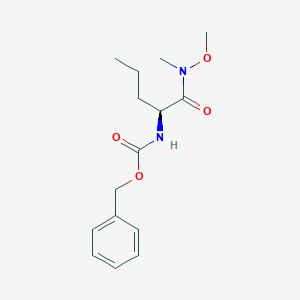

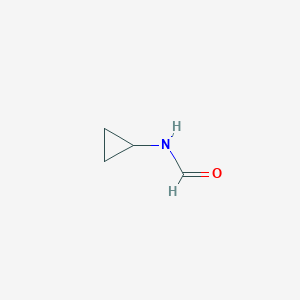
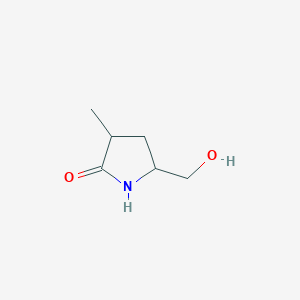
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
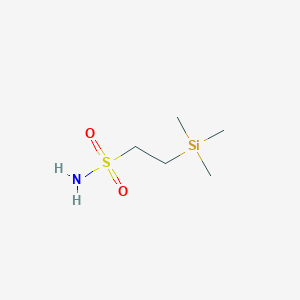
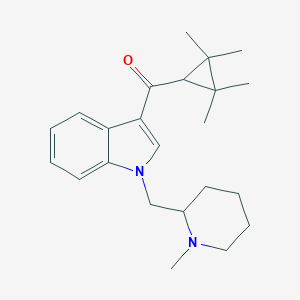
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)

